![molecular formula C12H19NO4 B12302874 (1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)
(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S,5S)-rel-2-tert-butoxi-carbonil-5-metil-2-azabiciclo[3.1.0]hexano-3-ácido carboxílico es un compuesto orgánico con una estructura bicíclica única. Este compuesto es conocido por sus aplicaciones en diversos campos, incluida la química, la biología y la medicina. Se utiliza a menudo como intermedio en la síntesis de moléculas más complejas, particularmente en la industria farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1S,3S,5S)-rel-2-tert-butoxi-carbonil-5-metil-2-azabiciclo[3.1.0]hexano-3-ácido carboxílico suele implicar varios pasos. Un método común comienza con la reacción del ácido 1H-pirrol-1-carboxílico con cloroformiato de terc-butilo para formar el éster terc-butílico. Este intermedio se somete a continuación a una serie de reacciones, incluida la ciclación y las transformaciones del grupo funcional, para obtener el producto final .
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control de la temperatura, la presión y el uso de catalizadores. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
(1S,3S,5S)-rel-2-tert-butoxi-carbonil-5-metil-2-azabiciclo[3.1.0]hexano-3-ácido carboxílico experimenta diversos tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura bicíclica.
Sustitución: El compuesto puede experimentar reacciones de sustitución para reemplazar grupos funcionales específicos por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos para las reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas y el uso de disolventes como el diclorometano o el etanol .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dependiendo del nucleófilo utilizado .
Aplicaciones Científicas De Investigación
(1S,3S,5S)-rel-2-tert-butoxi-carbonil-5-metil-2-azabiciclo[3.1.0]hexano-3-ácido carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con las biomoléculas.
Medicina: Sirve como precursor en la síntesis de agentes farmacéuticos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Mecanismo De Acción
El mecanismo de acción de (1S,3S,5S)-rel-2-tert-butoxi-carbonil-5-metil-2-azabiciclo[3.1.0]hexano-3-ácido carboxílico implica su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta interacción puede afectar a diversas vías bioquímicas, dando lugar a los efectos terapéuticos deseados .
Comparación Con Compuestos Similares
Compuestos similares
- (1S,3S,5S)-2-azabiciclo[3.1.0]hexano-3-carboxamida
- (1S,3S,5S)-3-(aminocarbonil)-2-azabiciclo[3.1.0]hexano-2-ácido carboxílico éster terc-butílico
Unicidad
Lo que distingue a (1S,3S,5S)-rel-2-tert-butoxi-carbonil-5-metil-2-azabiciclo[3.1.0]hexano-3-ácido carboxílico de compuestos similares son sus sustituciones específicas de terc-butoxi-carbonil y metilo, que le confieren propiedades químicas y reactividad únicas. Estas características estructurales lo hacen especialmente útil como intermedio en la síntesis de moléculas complejas y productos farmacéuticos .
Propiedades
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNAYTUVWAOJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

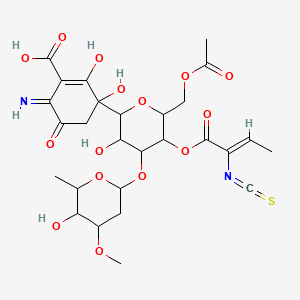
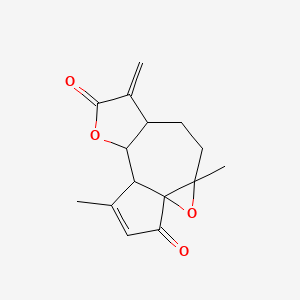

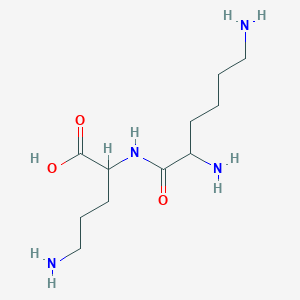
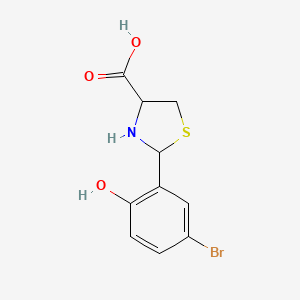
![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)
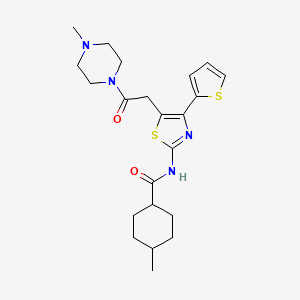
![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)



